N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774834
InChI: InChI=1S/C14H21F3N2/c1-3-19(4-2)10-9-18-11-12-7-5-6-8-13(12)14(15,16)17/h5-8,18H,3-4,9-11H2,1-2H3
SMILES:
Molecular Formula: C14H21F3N2
Molecular Weight: 274.32 g/mol

N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine

CAS No.:

Cat. No.: VC16774834

Molecular Formula: C14H21F3N2

Molecular Weight: 274.32 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine -

Specification

Molecular Formula C14H21F3N2
Molecular Weight 274.32 g/mol
IUPAC Name N',N'-diethyl-N-[[2-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C14H21F3N2/c1-3-19(4-2)10-9-18-11-12-7-5-6-8-13(12)14(15,16)17/h5-8,18H,3-4,9-11H2,1-2H3
Standard InChI Key JLLCZNYITVINIO-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNCC1=CC=CC=C1C(F)(F)F

Introduction

N,N-Diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine is a synthetic organic compound classified as an ethane-1,2-diamine derivative. Its structure features a trifluoromethyl-substituted benzyl group attached to the nitrogen atom of the ethane-1,2-diamine backbone. This compound is of interest in various fields, including medicinal chemistry and material science, due to its unique chemical properties and potential applications.

Chemical Identity

  • IUPAC Name: N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine

  • Molecular Formula: C12H19F3N2C12H19F3N2

  • Molecular Weight: 248.29 g/mol

  • CAS Number: Not listed in available sources

  • SMILES Representation: CCN(CC)CCNCC1=CC=CC=C1C(F)(F)F

Structural Features

The compound consists of:

  • A diethylamino group (N(C2H5)2-N(C_2H_5)_2) attached to one end of the ethane-1,2-diamine backbone.

  • A benzyl group substituted with a trifluoromethyl group (CF3-CF_3) at the para position, linked to the other nitrogen atom.

Synthesis

The synthesis of N,N-Diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine typically involves:

  • Starting Materials:

    • Ethane-1,2-diamine as the core scaffold.

    • Benzyl halides substituted with trifluoromethyl groups.

    • Diethylamine or related alkylating agents.

  • Reaction Steps:

    • An alkylation reaction where diethylamine is introduced to one nitrogen atom.

    • A subsequent nucleophilic substitution reaction where the benzyl halide reacts with the second nitrogen atom.

  • Conditions:

    • Reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    • Catalysts such as bases (e.g., potassium carbonate) may be used to facilitate nucleophilic substitution.

Medicinal Chemistry

This compound's structural framework suggests potential as a ligand for biological targets such as enzymes or receptors due to its amine groups and hydrophobic aromatic substituents.

Material Science

The trifluoromethyl group imparts unique electronic properties that could make this compound useful in developing advanced materials or coatings.

Safety and Handling

While specific safety data for this compound is not available, general precautions for handling amines and fluorinated compounds apply:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Work in a well-ventilated area or fume hood due to potential irritant vapors.

  • Avoid direct skin contact or inhalation.

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